3-([1,1'-Biphenyl]-3-yl)-9H-carbazole
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Overview
Description
3-([1,1’-Biphenyl]-3-yl)-9H-carbazole is an organic compound that features a biphenyl group attached to a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-3-yl)-9H-carbazole typically involves the coupling of a biphenyl derivative with a carbazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the biphenyl and carbazole units. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro or halogenated biphenyl-carbazole derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-3-yl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-3-yl)-9H-carbazole depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its anticancer activity could involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Carbazole: A tricyclic aromatic compound with a nitrogen atom in the central ring.
Polychlorinated Biphenyls (PCBs): Biphenyl derivatives with chlorine atoms, used historically as dielectric fluids and heat transfer agents.
Uniqueness
3-([1,1’-Biphenyl]-3-yl)-9H-carbazole is unique due to the combination of biphenyl and carbazole moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where both stability and specific interactions with light are crucial .
Properties
Molecular Formula |
C24H17N |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(3-phenylphenyl)-9H-carbazole |
InChI |
InChI=1S/C24H17N/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)20-13-14-24-22(16-20)21-11-4-5-12-23(21)25-24/h1-16,25H |
InChI Key |
LBCQASKYIUIWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC4=C(C=C3)NC5=CC=CC=C54 |
Origin of Product |
United States |
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